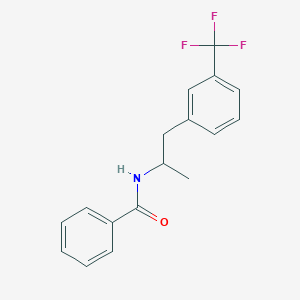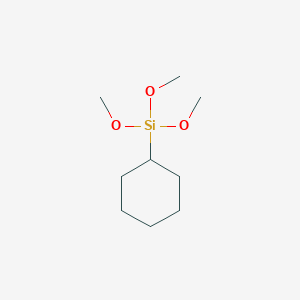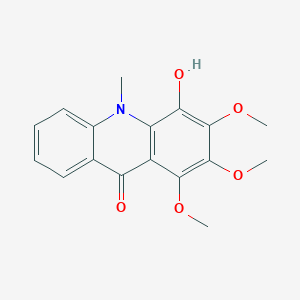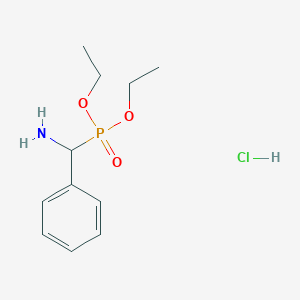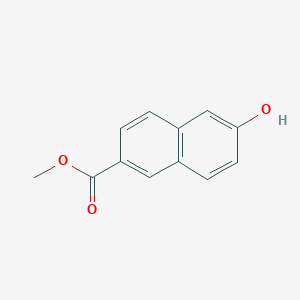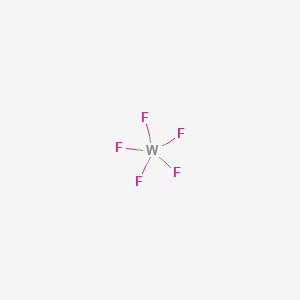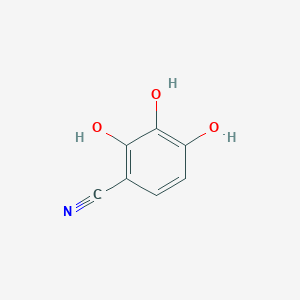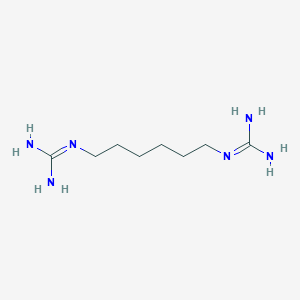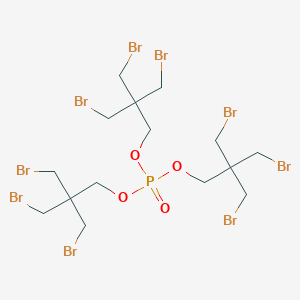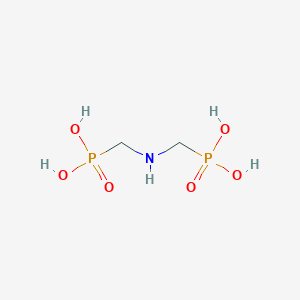![molecular formula C10H18O B098081 [1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane CAS No. 15404-56-5](/img/structure/B98081.png)
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane, commonly known as menthol, is a cyclic monoterpene alcohol with a characteristic minty odor. It is widely used in various industries, including cosmetics, food, and pharmaceuticals, due to its cooling and soothing properties. However, menthol is not only a popular flavoring and fragrance agent but also a valuable compound in scientific research.
作用機序
Menthol exerts its pharmacological effects through various mechanisms of action. One of the primary mechanisms of action is its ability to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8) ion channel. TRPM8 is a cold-sensing ion channel that is activated by menthol, resulting in a cooling and analgesic effect. Menthol also acts as an allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, enhancing the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects
Menthol has a range of biochemical and physiological effects, including its ability to modulate ion channels, enhance GABAergic neurotransmission, and inhibit inflammatory pathways. Menthol has been shown to have analgesic effects in various animal models of pain, including thermal and mechanical pain. Menthol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo.
実験室実験の利点と制限
Menthol has several advantages as a research tool, including its low toxicity, high solubility, and well-characterized pharmacological effects. However, menthol also has some limitations, including its rapid metabolism and clearance in vivo, which may limit its efficacy in certain experimental models.
将来の方向性
There are several future directions for menthol research, including the development of more potent and selective TRPM8 agonists for the treatment of pain and other TRPM8-related disorders. Additionally, menthol may have potential as a therapeutic agent in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Further research is needed to elucidate the precise mechanisms of menthol's pharmacological effects and to develop more effective and targeted therapies based on this compound.
Conclusion
In conclusion, menthol is a valuable compound in scientific research, with a wide range of applications in organic synthesis, pharmacology, and biophysics. Menthol's mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several promising future directions for menthol research. By continuing to explore the properties and potential applications of menthol, scientists may be able to develop new and innovative therapies for a range of diseases and disorders.
合成法
Menthol can be synthesized through several different methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of menthol synthesis is the chemical synthesis from the starting material pulegone. This process involves the oxidation of pulegone to form menthone, followed by the reduction of menthone to menthol using a reducing agent such as sodium borohydride.
科学的研究の応用
Menthol has a wide range of scientific research applications, including its use as a chiral auxiliary in organic synthesis, a cryoprotectant in cell culture, and a model compound for studying the structure and function of membrane proteins. Menthol has also been extensively studied for its pharmacological properties, including its analgesic, anti-inflammatory, and antitumor effects.
特性
CAS番号 |
15404-56-5 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1R,4S,7R)-1,3,3,7-tetramethyl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-7-8-5-6-10(7,4)11-9(8,2)3/h7-8H,5-6H2,1-4H3/t7-,8+,10-/m1/s1 |
InChIキー |
PNNPDYWCSNYYBG-KHQFGBGNSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2CC[C@]1(OC2(C)C)C |
SMILES |
CC1C2CCC1(OC2(C)C)C |
正規SMILES |
CC1C2CCC1(OC2(C)C)C |
同義語 |
[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




